Benzene-1,2-disulfonyl diazide

Übersicht

Beschreibung

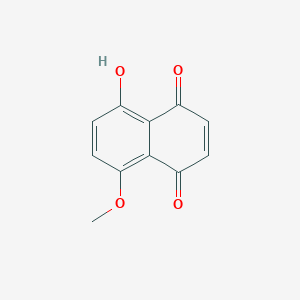

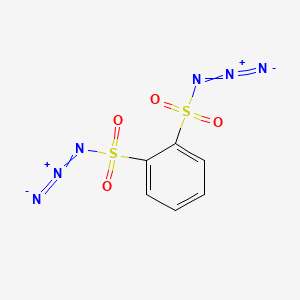

Benzene-1,2-disulfonyl diazide (BDDA) is a well-known diazide compound in the field of organic chemistry. It contains a total of 22 atoms; 4 Hydrogen atoms, 6 Carbon atoms, 6 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms . It also contains 22 bonds; 18 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 8 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 positively charged N, and 2 sulfones .

Synthesis Analysis

BDDA has been used extensively in the synthesis of a broad range of organic compounds, including polymers, pharmaceuticals, and photoresists. The synthesis of aromatic 1,2-disulfonimides and their prospects as monomers have been discussed in a recent paper . The peculiarities of 1,2 disulfobenzoic acid chlorination, which leads to the substitution in the aromatic ring instead of the expected disulfonyl-chloride, and instability of 1,2-disulfonimides during oxidation with potassium permanganate in various media have been disclosed .Molecular Structure Analysis

The molecular structure of BDDA includes a six-membered ring, 2 positively charged Nitrogen atoms, and 2 sulfones . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of BDDA have been created .Chemical Reactions Analysis

BDDA is involved in various chemical reactions. For example, it plays a role in the synthesis of polysubstituted benzenes . The reaction mechanism of benzene hydroxylation based on the simplified FeO+ structure of Fe(III)–O− has been calculated, which indicates that the reaction mechanism is a non-radical/ionic species pathway .Physical And Chemical Properties Analysis

BDDA contains a total of 22 atoms; 4 Hydrogen atoms, 6 Carbon atoms, 6 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms . It also contains 22 bonds; 18 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 8 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 positively charged N, and 2 sulfones .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of Benzene-1,2-disulfonyl diazide, focusing on six unique fields:

Polymer Synthesis

Benzene-1,2-disulfonyl diazide is utilized in the synthesis of high-performance polymers. Its unique structure allows for the creation of poly-1,2-disulfonimides, which are known for their superior selective transport properties. These polymers are particularly valuable in the development of diffusion membranes for gas separation processes . The high polarity and steric features of the 1,2-disulfonimide fragment enhance inter-chain interactions, leading to materials with high permeability and selectivity.

Catalysis

In the field of catalysis, Benzene-1,2-disulfonyl diazide serves as a precursor for the synthesis of bifunctional organocatalysts. These catalysts are essential in asymmetric organocatalysis, where they facilitate the activation and coordination of nucleophilic and electrophilic reactants. The diazide’s structure allows for the formation of H-bond donor sites, which are crucial for the catalytic activity in various chemical transformations .

Electrochemical Reactions

Benzene-1,2-disulfonyl diazide is employed in electrochemical diazidation reactions. This process involves the anodic generation of azidyl radicals from sodium azide, which then add to alkenes to form vicinal diazides. These reactions are significant in the synthesis of complex organic molecules, providing a method to introduce azide groups into alkenes efficiently .

Zukünftige Richtungen

Benzene methylation over zeolite offers an alternative route to produce high-value toluene or para-xylene directly from benzene and C1 chemical sources . This serves as a green “molecular engineering” to reduce costs of energy-intensive separation for C8 isomers by selective catalysis . This suggests that BDDA and related compounds could have significant future applications in the field of green chemistry and sustainable energy.

Wirkmechanismus

Target of Action

Benzene-1,2-disulfonyl diazide is a derivative of benzenesulfonic acid . Benzenesulfonic acid derivatives have been found to inhibit human neutrophil elastase (hNE), a serine proteinase . hNE plays a crucial role in the immune response, particularly in inflammation and infection .

Mode of Action

The compound interacts with hNE, acting as a competitive inhibitor . It binds to the active center of hNE, preventing the enzyme from carrying out its function . This interaction results in the inhibition of hNE’s proteolytic activity .

Biochemical Pathways

The inhibition of hNE affects various biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, benzene-1,2-disulfonyl diazide can potentially alter these degradation pathways .

Pharmacokinetics

The compound’s molecular weight (28826) and structure suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The primary result of benzene-1,2-disulfonyl diazide’s action is the inhibition of hNE. This can lead to a decrease in the degradation of certain proteins, potentially affecting various cellular processes . The specific molecular and cellular effects would depend on the context of the compound’s use and the specific proteins affected.

Eigenschaften

IUPAC Name |

1-N,2-N-didiazobenzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6O4S2/c7-9-11-17(13,14)5-3-1-2-4-6(5)18(15,16)12-10-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYNAYYRODHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N=[N+]=[N-])S(=O)(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393603 | |

| Record name | Benzenedisulfonyl diazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,2-disulfonyl diazide | |

CAS RN |

21691-17-8 | |

| Record name | o-Benzenedisulfonyl azide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenedisulfonyl diazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-B]pyridin-4-amine](/img/structure/B3049638.png)